3-(2-Methylphenyl)pyridine-2-carbonitrile
Description
3-(2-Methylphenyl)pyridine-2-carbonitrile is a substituted pyridine derivative characterized by a pyridine core substituted with a 2-methylphenyl group at position 3 and a cyano (-CN) group at position 2. The linearity of the cyano group is a hallmark of this class, as observed in crystallographic studies of related 2-oxopyridine-3-carbonitrile compounds . This structural feature contributes to its electronic properties, such as electron-withdrawing effects, which influence reactivity and intermolecular interactions. (1994) and Lohaus & Dittmar (1968) .
Structure
2D Structure
Properties
IUPAC Name |
3-(2-methylphenyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-5-2-3-6-11(10)12-7-4-8-15-13(12)9-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWAGJIOIFSROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-(2-Methylphenyl)pyridine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the inflammatory response, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s interaction with cytochrome P450 enzymes is a prime example of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including liver toxicity and other organ damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its biochemical activity and overall function within the cell.
Biological Activity
3-(2-Methylphenyl)pyridine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound is characterized by a pyridine ring substituted with a 2-methylphenyl group and a cyano group at the 2-position. This structure may contribute to its biological activity through various mechanisms, including enzyme inhibition and receptor interaction.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antiparasitic Activity : The compound has been shown to inhibit the proliferation of Plasmodium falciparum, the causative agent of malaria. Studies report an IC50 value of approximately 199 nM against erythrocytic forms of the parasite, indicating significant potency compared to other compounds in its class .
- Antiviral Activity : Preliminary data suggest that similar pyridine derivatives can disrupt viral replication, particularly in the context of HIV. The structure's ability to interact with viral proteins may enhance its antiviral efficacy .
- Antitumor Potential : Compounds related to this compound have demonstrated antitumor effects in various cancer cell lines. For instance, related derivatives have shown a reduction in cell viability in breast cancer models, suggesting potential for further development as anticancer agents .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways critical for pathogen survival and proliferation.
- Receptor Interaction : By interacting with cellular receptors, the compound may modulate signaling pathways that influence cell growth and apoptosis.
- Structural Modifications : Variations in substitution patterns on the pyridine ring can lead to enhanced activity or selectivity for specific biological targets.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Antiparasitic Activity : A series of thieno[2,3-b]pyridine derivatives were synthesized and evaluated for their antiparasitic properties against P. falciparum. The results indicated that modifications to the phenyl rings significantly affected antiplasmodial activity, highlighting the importance of structural optimization .
- Antiviral Screening : Compounds similar to this compound were screened for their ability to inhibit HIV replication in MT-4 cells. Results showed that several derivatives exhibited promising antiviral activity with acceptable cytotoxicity profiles .
Data Tables
The following tables summarize key findings related to the biological activity of this compound and its derivatives:
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-(2-Methylphenyl)pyridine-2-carbonitrile typically involves the reaction of 2-methylphenyl derivatives with pyridine-2-carbonitrile under specific conditions that may include catalytic assistance or solvent optimization. The compound's structure features a pyridine ring substituted with a methylphenyl group and a cyano group, which contributes to its unique chemical properties.
Antitumor Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant antitumor properties. For instance, related compounds have shown effectiveness against various cancer cell lines, including breast cancer. A study highlighted the potential of methyl-substituted pyridine derivatives in reducing tumor size in in vivo models, suggesting that this compound may also possess similar properties due to its structural analogies .
Anti-inflammatory Effects
Research has demonstrated that certain pyridine derivatives can exhibit anti-inflammatory activities. The structure-activity relationships (SAR) indicate that modifications on the pyridine ring can enhance these effects, making compounds like this compound potential candidates for developing new anti-inflammatory drugs .
Organic Electronics
Compounds containing pyridine rings are often explored for their electronic properties. This compound can be utilized in organic electronic devices due to its ability to act as an electron transport material. Research into the electronic characteristics of similar compounds indicates that they can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: Anticancer Activity
A study conducted on methyl-substituted thieno[3,2-b]pyridines demonstrated significant anticancer activity, particularly against triple-negative breast cancer cells. The research utilized various concentrations to determine the efficacy of these compounds, with results showing a marked decrease in cell proliferation rates at specific dosages, indicating a promising avenue for further exploration with this compound .
Case Study: Anti-inflammatory Research
In another study focusing on anti-inflammatory effects, several pyridine derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results suggested that modifications to the pyridine structure could lead to enhanced anti-inflammatory activity, providing a pathway for developing new therapeutic agents based on this compound .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 3-(2-Methylphenyl)pyridine-2-carbonitrile and analogous pyridine-carbonitrile derivatives:
*Calculated based on molecular formulas.
Key Observations:
- In contrast, smaller substituents like the 2-methylphenyl group in the title compound preserve planarity, favoring π-π stacking interactions .
- Electronic Modulation: Electron-withdrawing groups (e.g., -SO₂Me in , -NO₂ in ) enhance electrophilicity at the pyridine core, altering reactivity in nucleophilic substitutions. The cyano group in all compounds contributes to hydrogen-bonding interactions .
- Conformational Flexibility : Hexahydrocycloocta[b]pyridine derivatives (e.g., ) exhibit enhanced conformational flexibility, which may improve bioavailability compared to rigid planar systems.
Crystallographic and Spectroscopic Insights
- Bond Lengths and Angles: The cyano group in this compound exhibits a bond length of ~1.15 Å (typical for C≡N), as seen in related compounds .
- Ring Conformation : Cremer & Pople parameters for pyridine derivatives indicate that substituents at C3 (e.g., 2-methylphenyl) influence puckering and torsional strain .
Preparation Methods
Condensation and Catalytic Hydrogenation Route
A robust and documented synthetic route to related 3-substituted pyridine-2-carbonitriles involves the condensation of 2-cyano-3-methylpyridine with substituted benzaldehydes under basic conditions, followed by catalytic hydrogenation of the resulting styryl intermediate to yield the phenethyl derivative.
Step A: Condensation Reaction
- Starting materials: 2-cyano-3-methylpyridine and 2-methylbenzaldehyde (for the 2-methylphenyl substituent).
- Conditions: Reaction is carried out in an appropriate solvent system under basic conditions. Suitable solvents include tetrahydrofuran, tert-butanol, dimethylformamide, or their mixtures.
- Base: Potassium tert-butoxide or similar strong base.
- Temperature: Typically between 0°C and 80°C, optimized around 0 to 25°C.
- Reaction time: 2 to 48 hours.
- Outcome: Formation of 3-(2-methylstyryl)-pyridine-2-carbonitrile intermediate via a Knoevenagel-type condensation.
Step B: Catalytic Hydrogenation
- Catalyst: Palladium on carbon (Pd/C).
- Solvent: Acetic acid or similar.
- Conditions: Hydrogenation under mild pressure and temperature to reduce the styryl double bond to an ethyl linkage.
- Outcome: Conversion of the styryl intermediate to 3-(2-methylphenethyl)pyridine-2-carbonitrile.
- Yields: Step A typically yields around 40-50%, while hydrogenation yields are higher, approximately 85-90%.
Reaction Scheme Summary:
| Step | Reaction Type | Starting Material(s) | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| A | Condensation (Knoevenagel) | 2-cyano-3-methylpyridine + 2-methylbenzaldehyde | Base (KOtBu), solvent (THF, t-BuOH), 0-80°C, 2-48 h | 3-(2-methylstyryl)pyridine-2-carbonitrile | ~42 |
| B | Catalytic Hydrogenation | Intermediate from Step A | Pd/C, AcOH, H2, mild conditions | 3-(2-methylphenethyl)pyridine-2-carbonitrile | ~88 |
- This method is adapted from patent CN107556237B, which describes the preparation of 3-(2-phenethyl)-2-pyridinecarbonitrile derivatives, including those with substituted phenyl groups such as 2-methylphenyl.
- The condensation step is sensitive to solvent and base choice, and reaction temperature influences yield and selectivity.
- The hydrogenation step requires careful control to avoid over-reduction or catalyst poisoning.
One-Pot Synthesis via Halopyridinyl Ketones and Nucleophilic Substitution
An alternative approach involves the use of halopyridinyl ketones, which undergo nucleophilic substitution with sodium sulfide followed by alkylation and cyclization steps to yield substituted pyridine derivatives. While this method is more commonly applied to thienopyridine systems, it provides a conceptual framework for constructing 2-substituted pyridine derivatives with nitrile groups.
- Starting from 2-bromopyridin-3-yl ketones, prepared via lithiation of 2-bromopyridine.
- Reaction with sodium sulfide nonahydrate in DMF at 70°C forms sodium thiolate intermediates.
- Subsequent alkylation with bromomethyl electron-withdrawing groups (e.g., bromomethyl cyanide) at room temperature.
- Treatment with sodium hydride at 0°C induces cyclization to form the heterocyclic core.
- Purification via recrystallization or chromatography.
- Although primarily used for thienopyridine derivatives, this methodology demonstrates the use of halopyridinyl ketones as versatile intermediates for pyridine core functionalization.
- The electron-withdrawing group (EWG) can be a nitrile, enabling installation of the carbonitrile function.
- This method is documented with yields ranging from 60% to 73% for various EWG-substituted products.
Notes on Alternative Synthetic Routes
- Other synthetic strategies involve Michael-type additions and cyclizations using cyanothioacetamide derivatives, but these are more relevant to thiophene-containing heterocycles rather than simple pyridine-carbonitrile derivatives.
- Ester magnesium enolate reactions with phthalonitrile derivatives provide routes to related nitrogen heterocycles but are less directly applicable to 3-(2-methylphenyl)pyridine-2-carbonitrile.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Steps | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-cyano-3-methylpyridine + 2-methylbenzaldehyde | Condensation (Knoevenagel) + Pd/C hydrogenation | Base (KOtBu), THF/t-BuOH, 0-80°C, 2-48 h; Pd/C, AcOH, H2 | 42 (condensation), 88 (hydrogenation) | Most direct and well-documented route for target compound |
| 2 | 2-bromopyridin-3-yl ketones + Na2S + BrCH2EWG + NaH | Nucleophilic substitution + alkylation + cyclization | DMF, 70°C; RT; 0°C | 60-73 (overall) | More complex, used for related pyridine derivatives with nitrile EWG |
| 3 | Cyanothioacetamide derivatives + α-thiocyanatoketones | Michael addition + cyclization | KOH catalysis, EtOH, RT | 38-40 (related compounds) | Less relevant for direct synthesis of target compound |
Q & A
Basic: What are the optimal synthetic routes for 3-(2-Methylphenyl)pyridine-2-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyridine-carbonitrile derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl groups at specific positions, followed by cyanation. For this compound:
- Step 1: Use Suzuki coupling between 2-chloropyridine-3-carbonitrile and 2-methylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C .
- Step 2: Optimize cyanation via nucleophilic substitution using CuCN or KCN in DMF at elevated temperatures (120–140°C) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity. Monitor reaction progress via TLC or HPLC.
Basic: How can the structural and electronic properties of this compound be characterized?
Methodological Answer:
- X-ray Crystallography: Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. This is critical for confirming regioselectivity and steric effects from the 2-methylphenyl group .
- Spectroscopy:
- Computational Analysis: DFT calculations (e.g., Gaussian09) predict electronic properties (HOMO-LUMO gaps) and validate experimental data .
Advanced: How can researchers resolve contradictions in reported bioactivity data for pyridine-carbonitrile analogs?
Methodological Answer:
Conflicting bioactivity results may arise from impurities, assay variability, or undefined mechanisms. To address this:
- Purity Validation: Use HPLC-MS (>95% purity) and elemental analysis to rule out byproduct interference .
- Orthogonal Assays: Combine enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., cytotoxicity in HEK293) to confirm target engagement .
- Structural Analog Comparison: Test derivatives (e.g., replacing 2-methylphenyl with fluorophenyl) to isolate substituent-specific effects .
Advanced: What strategies are effective for designing derivatives of this compound with enhanced pharmacological profiles?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Modify the pyridine core : Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to enhance binding to hydrophobic enzyme pockets .
- Substituent Engineering : Replace 2-methylphenyl with bicyclic aryl groups (e.g., naphthyl) to improve π-π stacking interactions .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. Validate with MD simulations (AMBER) to assess stability .
- Physicochemical Optimization : Adjust logP via substituents (e.g., -OCH₃) to balance solubility and membrane permeability .
Advanced: What experimental challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Challenge 1: Poor Solubility
- Challenge 2: Polymorphism
- Challenge 3: Twinning
Advanced: How can researchers investigate the interaction of this compound with biological targets?
Methodological Answer:
- Biophysical Assays :
- Cellular Imaging : Fluorescently tagged analogs (e.g., BODIPY conjugates) track subcellular localization via confocal microscopy .
- In Silico Screening : Virtual screening (e.g., Schrödinger Suite) identifies off-target interactions, reducing false positives in phenotypic assays .
Advanced: How do steric effects from the 2-methylphenyl group influence reactivity in further functionalization?
Methodological Answer:
- Steric Hindrance : The ortho-methyl group impedes electrophilic substitution at the pyridine C-4 position. Mitigate via:
- Electronic Effects : The methyl group’s electron-donating nature activates the pyridine ring for nucleophilic attacks at C-2, favoring cyanation .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
